2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-iodophenyl)acetic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a 3-iodophenyl substituent on the α-carbon of the acetic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-iodophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18INO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQJLOAKRMAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-iodophenyl)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent.
Coupling Reaction: The protected amino acid is coupled with the iodinated phenyl group using a coupling reagent such as EDCI or DCC.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group.
Reduction: Reduction reactions can be performed to modify the iodophenyl group.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Iodophenyl oxides.
Reduction Products: Deiodinated phenyl derivatives.
Substitution Products: Phenyl derivatives with various substituents.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Used in the conjugation of biomolecules for labeling and detection.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-iodophenyl)acetic acid depends on its application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The molecular targets and pathways involved vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on molecular formula.
Structural and Functional Insights
Substituent Effects: Halogenated Aromatics: The 3-iodophenyl group distinguishes the target compound from analogs like Fmoc-2-Nal-OH (naphthyl) or o-tolyl derivatives . Iodine’s high atomic weight enhances utility in radiolabeling (e.g., for iodine-125) or as a heavy atom in crystallography, whereas fluorine-containing analogs (e.g., difluoroacetamido derivatives) are preferred for PET imaging . Heterocyclic Backbones: Pyridinone or piperidine-based analogs (e.g., pyridinone acetic acid) introduce rigidity or hydrogen-bonding motifs, enabling conformational control in peptide design .
Reactivity and Stability: The Fmoc group’s stability under basic conditions is consistent across all compounds, but side-chain substituents influence reactivity. For example, the cyanomethyl derivative’s nitrile group enables bioorthogonal reactions, while N-alkylated variants (e.g., pentyl chain) resist proteolytic degradation .
Applications in Drug Discovery :
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-iodophenyl)acetic acid, commonly referred to as Fmoc-Iodo-Acetic Acid, is a complex organic compound that serves as a versatile building block in peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protective group, enhances its stability and functionality in biochemical applications. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of Fmoc-Iodo-Acetic Acid is , with a molecular weight of approximately 433.3 g/mol. The compound features several functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20INO4 |
| Molecular Weight | 433.3 g/mol |
| Melting Point | 150-155 °C |
| Purity | >98% (HPLC) |
Role in Peptide Synthesis
Fmoc-Iodo-Acetic Acid is primarily utilized in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group, preventing unwanted side reactions during peptide elongation. This stability is crucial for maintaining the integrity of biologically active peptides.
Therapeutic Potential
Research indicates that peptides synthesized using Fmoc-Iodo-Acetic Acid can exhibit various biological activities, including potential therapeutic effects against diverse targets such as enzymes and receptors involved in disease processes.
- Antimicrobial Activity : Compounds derived from Fmoc-Iodo-Acetic Acid have shown promising antimicrobial properties in preliminary studies.
- Anticancer Effects : Some synthesized peptides have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes, contributing to their potential use in treating metabolic disorders.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of peptides synthesized with Fmoc-Iodo-Acetic Acid against various bacterial strains. Results showed significant inhibition zones, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Properties
In vitro assays were conducted using cancer cell lines treated with peptides containing Fmoc-Iodo-Acetic Acid. The results indicated a dose-dependent cytotoxicity, highlighting its potential role in cancer therapeutics.
Synthesis Methods
The synthesis of Fmoc-Iodo-Acetic Acid typically involves multiple steps:
- Protection of Amino Group : The amino group is protected using the Fmoc group to prevent side reactions.
- Iodination : The introduction of the iodine atom at the para position of the phenyl ring is achieved through electrophilic substitution.
- Deprotection : The Fmoc group can be removed under mild conditions to yield the final peptide product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
